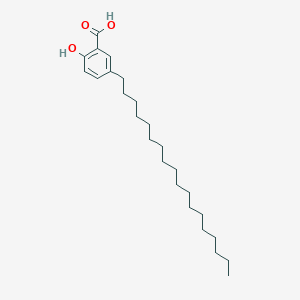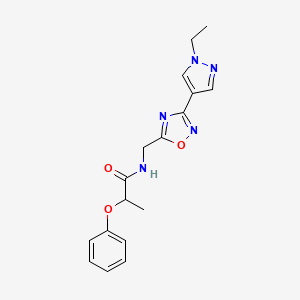
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is an intriguing organic compound featuring both a pyrazole and an oxadiazole ring within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide typically involves multi-step processes:
Formation of the Pyrazole Ring: : Begin with the construction of the pyrazole ring, often starting from a simple precursor such as ethyl hydrazine.
Oxadiazole Ring Formation: : Integrate the oxadiazole ring via cyclization reactions, which could involve the use of nitriles and hydrazides under heating.
Linking the Rings: : Combine the pyrazole and oxadiazole rings through a methylene bridge, often using formaldehyde or related compounds.
Final Assembly: : Attach the phenoxypropanamide group through amide bond formation, utilizing carboxylic acid derivatives like acid chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
For large-scale production, flow chemistry techniques can be employed to streamline and optimize each step of the synthesis. Automation and continuous flow reactors enhance reaction control and scalability, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound participates in various chemical reactions:
Oxidation: : Subject to oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Can be reduced by hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Reagents such as potassium permanganate, hydrogen peroxide, and palladium on carbon are commonly used. Conditions include ambient to elevated temperatures (25-80°C) and either acidic or basic media, depending on the reaction.
Major Products Formed
Reactions can yield oxidized products like carboxylic acids or reduced products like amines. Substitution reactions may produce various substituted derivatives, expanding its utility in synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry
Utilized as an intermediate in the synthesis of complex organic molecules and potential pharmacophores.
Biology
Serves as a probe in biochemical assays, helping to elucidate enzyme interactions and metabolic pathways.
Medicine
Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
Used in the formulation of specialty chemicals and materials, contributing to the development of advanced coatings, adhesives, and polymers.
Mecanismo De Acción
The compound’s effects are attributed to its interaction with specific molecular targets:
Molecular Targets: : Enzymes like cyclooxygenases and kinases, receptors such as G-protein-coupled receptors.
Pathways Involved: : Modulates signal transduction pathways, influencing processes like inflammation and cell proliferation.
Comparación Con Compuestos Similares
Unique Characteristics
Compared to other pyrazole and oxadiazole derivatives, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide stands out due to its combined structural motifs, offering enhanced biological and chemical properties.
Similar Compounds
1H-Pyrazole-4-carboxamide: : Known for its anti-inflammatory properties.
1,2,4-Oxadiazole-5-thione: : Exhibits antimicrobial activity.
2-Phenoxy-N-phenylacetamide: : Utilized in pesticide formulations.
This compound's distinct structure and multifaceted applications make it a valuable asset in research and industry alike
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)16-20-15(25-21-16)10-18-17(23)12(2)24-14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPOVZUWAWZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
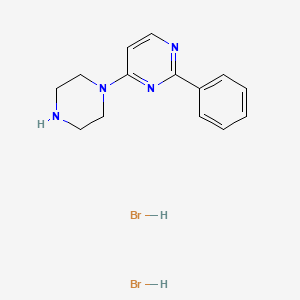
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)

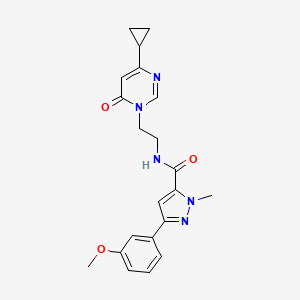

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975804.png)
![4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)
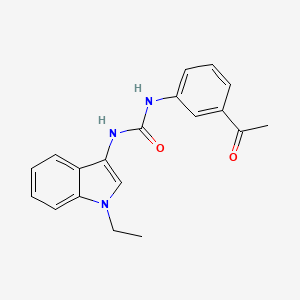
![1-(3,5-Dimethoxyphenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2975809.png)
